![molecular formula C14H14BrN3O4S2 B3570137 4-BROMO-3-(MORPHOLINE-4-SULFONYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE](/img/structure/B3570137.png)
4-BROMO-3-(MORPHOLINE-4-SULFONYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE
Overview
Description
4-Bromo-3-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a bromine atom, a morpholine sulfonyl group, and a thiazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Sulfonylation: The morpholine-4-sulfonyl group can be introduced by reacting the brominated benzene derivative with morpholine and a sulfonyl chloride, such as chlorosulfonic acid (HSO3Cl), under basic conditions.
Thiazole Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated nitrile in the presence of a base.
Amidation: The final step involves coupling the thiazole derivative with the sulfonylated benzene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the morpholine sulfonyl group.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine atom or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include dehalogenated compounds or reduced amides.
Substitution: Products may include substituted benzamides or thiazoles.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-3-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The morpholine sulfonyl group might enhance its solubility and bioavailability, while the thiazole ring could facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(morpholine-4-sulfonyl)benzamide: Lacks the thiazole ring, potentially altering its biological activity.
3-(Morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide: Lacks the bromine atom, which could affect its reactivity and interactions.
4-Bromo-N-(1,3-thiazol-2-yl)benzamide: Lacks the morpholine sulfonyl group, possibly reducing its solubility and bioavailability.
Uniqueness
4-Bromo-3-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, morpholine sulfonyl group, and thiazole ring allows for versatile applications and interactions.
Properties
IUPAC Name |
4-bromo-3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O4S2/c15-11-2-1-10(13(19)17-14-16-3-8-23-14)9-12(11)24(20,21)18-4-6-22-7-5-18/h1-3,8-9H,4-7H2,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBUMIMZCQAOJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CS3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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